molecular formula C8H10N2O3 B13126407 (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Cat. No.: B13126407
M. Wt: 182.18 g/mol
InChI Key: YSLPTGOAVRWPDS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H10N2O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of an amino group, a nitro group, and a hydroxyl group attached to an ethan-1-ol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-nitrophenyl)ethan-1-ol typically involves the reduction of a precursor compound, such as 3-nitrophenylacetone, followed by the introduction of the amino group. One common method involves the use of a reducing agent like sodium borohydride (NaBH4) in the presence of a suitable solvent, such as ethanol, to reduce the nitro group to an amino group. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(3-nitrophenyl)ethan-1-ol may involve more scalable and cost-effective methods. Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C), can be employed to reduce the nitro group to an amino group. This method is advantageous due to its high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 2-(3-nitrophenyl)acetaldehyde.

    Reduction: Formation of ®-2-Amino-2-(3-aminophenyl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Amino-2-(3-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The nitro group can participate in redox reactions, affecting cellular processes. The hydroxyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.

    2-Amino-2-(4-nitrophenyl)ethan-1-ol: A structural isomer with the nitro group in the para position.

    2-Amino-2-(2-nitrophenyl)ethan-1-ol: Another structural isomer with the nitro group in the ortho position.

Uniqueness

®-2-Amino-2-(3-nitrophenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and structural isomers

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(2R)-2-amino-2-(3-nitrophenyl)ethanol

InChI

InChI=1S/C8H10N2O3/c9-8(5-11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m0/s1

InChI Key

YSLPTGOAVRWPDS-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](CO)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.